(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol, also known as 2-pyridineethanol, is an organic compound with the molecular formula and a molecular weight of 168.19 g/mol. This compound is characterized by the presence of an amino group and a methoxy-substituted pyridine ring, which contribute to its unique chemical properties and potential biological activities. The compound is classified as an amino alcohol due to its structural characteristics.
The synthesis of (2R)-2-amino-2-(3-methoxy(2-pyridyl))ethan-1-ol typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes, with specific conditions tailored for optimal yield and purity. The purification process remains crucial to isolate the compound effectively from by-products and unreacted materials.
The molecular structure of (2R)-2-amino-2-(3-methoxy(2-pyridyl))ethan-1-ol features:
The InChI code for this compound is InChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1
, which provides a standardized representation of its molecular structure .
Key data points include:
(2R)-2-amino-2-(3-methoxy(2-pyridyl))ethan-1-ol can undergo various chemical reactions:
The specific conditions for these reactions depend on the reagents used and the desired products. For example, oxidation may yield ketones under acidic conditions, while substitution reactions may require specific solvents to enhance reactivity.
The mechanism of action for (2R)-2-amino-2-(3-methoxy(2-pyridyl))ethan-1-ol involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzyme activity by binding to active sites or influencing receptor conformations, which can lead to various biological effects depending on the context of its use in research .
The compound appears as a white to yellow solid at room temperature. It has a melting point that aligns with reported values in literature, confirming its identity without further characterization.
Key chemical properties include:
These properties are crucial for handling and application in laboratory settings .
(2R)-2-amino-2-(3-methoxy(2-pyridyl))ethan-1-ol has several scientific applications:
This compound's versatility makes it a valuable subject for further research across multiple scientific disciplines.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5